[(2E)-3-Phenylprop-2-en-1-yl](prop-2-en-1-yl)amine hydrochloride
Description
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride (CAS 5586-89-0), also known as cinnamylamine hydrochloride, is a substituted allylamine derivative. Its molecular formula is C₁₂H₁₄ClN, with a molecular weight of 207.70 g/mol . Structurally, it features a trans (E)-configured cinnamyl group (3-phenylprop-2-en-1-yl) linked to a propenylamine moiety, protonated as a hydrochloride salt. This compound is utilized in organic synthesis and pharmaceutical research, particularly as a building block for bioactive molecules .
Properties
IUPAC Name |
(E)-3-phenyl-N-prop-2-enylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-10-13-11-6-9-12-7-4-3-5-8-12;/h2-9,13H,1,10-11H2;1H/b9-6+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFGVXADEYQOGC-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC/C=C/C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-Phenylprop-2-en-1-ylamine hydrochloride, also known as N-allyl-N-(3-phenylallyl)amine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClN |
| Molar Mass | 215.72 g/mol |
| Density | 0.942 g/cm³ |
| Boiling Point | 283.1 °C (predicted) |
| pKa | 9.20 (predicted) |
| CAS Number | 63515-31-1 |
The biological activity of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin. This compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release.
Neuroprotective Effects
Research indicates that compounds similar to (2E)-3-Phenylprop-2-en-1-ylamine can exhibit neuroprotective properties by:
- Reducing Oxidative Stress : The compound may help in scavenging free radicals, thus protecting neuronal cells from oxidative damage.
- Modulating Neurotransmitter Levels : It has been shown to enhance dopamine levels in certain experimental models, which is crucial for maintaining motor function and cognitive abilities.
Study 1: Neuroprotective Effects in Animal Models
A study conducted on rodents demonstrated that administration of (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride led to a significant reduction in neurodegeneration markers following induced oxidative stress. The treated group showed improved behavioral outcomes compared to the control group, suggesting a protective effect against neurotoxicity.
Study 2: Interaction with Serotonergic Systems
In vitro studies revealed that the compound interacts with serotonin receptors, potentially influencing mood regulation and anxiety levels. This was evidenced by altered serotonin release patterns in neuronal cultures treated with the compound.
Pharmacological Applications
Given its biological activity, (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride may have potential applications in:
- Neurodegenerative Diseases : Its neuroprotective effects could make it a candidate for treating conditions like Parkinson's disease.
- Mood Disorders : The modulation of serotonin levels suggests potential use in managing depression and anxiety disorders.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Development
-
Chemical Synthesis
- (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride serves as an intermediate in the synthesis of various organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique alkenyl amine structure facilitates reactions such as alkylation and cross-coupling, which are essential in creating complex molecules.
- Biological Activity Studies
- Neuropharmacology
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with (2E)-3-phenylprop-2-en-1-ylamine hydrochloride, differing in substituents, stereochemistry, or amine functionalization:
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine Hydrochloride
- CAS : 1240591-01-8
- Formula: C₁₃H₂₀ClNO
- Molecular Weight : 241.76 g/mol
- This substitution may influence binding affinity in receptor-targeted applications .
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine Hydrochloride
- CAS : 2007940-84-1
- Formula: C₁₃H₁₈ClNO (estimated)
- Molecular Weight : ~247.75 g/mol
- Key Difference : Replacement of the propenyl group with a tetrahydrofuran (THF)-methyl moiety introduces a cyclic ether, increasing steric bulk and polarity. This modification could impact pharmacokinetic properties, such as metabolic stability .
[(2Z)-3-Phenylprop-2-en-1-yl]amine Hydrochloride (Z-Isomer)
- CAS : 4360-51-4
- Formula : C₉H₁₀ClN
- Molecular Weight : 167.64 g/mol
- Key Difference : The Z-configuration (cis) of the propenyl group creates distinct stereoelectronic effects. Geometric isomerism can significantly affect biological activity, as seen in analogous compounds where E/Z isomers show divergent receptor binding .
1-[(2E)-3-Phenylprop-2-en-1-yl]piperazine Dihydrochloride
- CAS : EN300-754139 (Enamine Ltd)
- Formula : C₁₃H₂₀Cl₂N₂
- Molecular Weight : 275.22 g/mol
- Key Difference : Incorporation of a piperazine ring introduces two amine groups, increasing basicity and enabling chelation or multi-site interactions in drug design .
(2,2-Difluoroethyl)(propan-2-yl)amine Hydrochloride
- CAS : 1394768-25-2
- Formula : C₅H₁₂ClF₂N
- Molecular Weight : 159.61 g/mol
- Key Difference : Fluorination at the ethyl group enhances lipophilicity and metabolic resistance, a common strategy in medicinal chemistry to improve bioavailability .
Data Table: Comparative Analysis
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| (2E)-3-Phenylprop-2-en-1-ylamine hydrochloride | 5586-89-0 | C₁₂H₁₄ClN | 207.70 | E-configured cinnamyl-propenylamine |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride | 1240591-01-8 | C₁₃H₂₀ClNO | 241.76 | Para-methoxy phenyl group |
| (3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine hydrochloride | 2007940-84-1 | C₁₃H₁₈ClNO | ~247.75 | THF-methyl substituent |
| [(2Z)-3-Phenylprop-2-en-1-yl]amine hydrochloride (Z-isomer) | 4360-51-4 | C₉H₁₀ClN | 167.64 | Z-configured propenyl group |
| 1-[(2E)-3-Phenylprop-2-en-1-yl]piperazine dihydrochloride | EN300-754139 | C₁₃H₂₀Cl₂N₂ | 275.22 | Piperazine ring |
| (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride | 1394768-25-2 | C₅H₁₂ClF₂N | 159.61 | Difluoroethyl group |
Discussion of Structural and Functional Implications
- Stereochemical Influence : The Z-isomer (Compound 2.3) exhibits a cis arrangement, which may reduce steric hindrance but alter dipole moments compared to the E-isomer .
- Polarity and Solubility : The THF group (Compound 2.2) introduces oxygen atoms, improving aqueous solubility, whereas fluorinated analogs (Compound 2.5) prioritize lipid membrane penetration .
- Multi-Target Potential: Piperazine derivatives (Compound 2.4) offer dual amine sites for hydrogen bonding, broadening applications in kinase or GPCR inhibitor design .
Q & A
Basic Research Questions
Q. How can the synthesis of (2E)-3-phenylprop-2-en-1-ylamine hydrochloride be optimized for improved yield and purity?
- Methodology :
- Step 1 : Use a secondary amine precursor (e.g., propenylamine) and react it with cinnamyl chloride under basic conditions (e.g., triethylamine) to form the tertiary amine.
- Step 2 : Purify the crude product via flash chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). For hydrochloride salt formation, treat the free base with HCl in diethyl ether, followed by filtration and washing with sodium bicarbonate .
- Key Parameters : Reaction stoichiometry (1:1.1 ratio of amine to cinnamyl chloride), temperature (room temperature for 12 hours), and solvent polarity for chromatography.
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- Techniques :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm the (2E)-stereochemistry of the propenyl group and phenyl substitution pattern.
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. ORTEP-III can visualize anisotropic displacement parameters .
- DRIFT Spectroscopy : Analyze functional groups (e.g., amine and C=C stretching vibrations) to corroborate molecular geometry .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
- Experimental Design :
- Solubility Testing : Dissolve the compound in solvents of varying polarity (water, ethanol, DMSO) and measure saturation points via gravimetric analysis.
- Stability Assessment : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC with a C18 column and UV detection (λ = 254 nm).
- Key Finding : Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation, but may hydrolyze in strongly acidic/basic conditions .
Advanced Research Questions
Q. What electrochemical methods are suitable for evaluating this compound’s corrosion inhibition efficacy on mild steel?
- Methodology :
- Potentiodynamic Polarization : Measure corrosion current density (Icorr) and Tafel slopes in 1M HCl to assess inhibition efficiency.
- Electrochemical Impedance Spectroscopy (EIS) : Analyze charge-transfer resistance (Rct) and double-layer capacitance (Cdl) to quantify adsorption behavior.
- Surface Analysis : Use SEM/EDX to detect organic film formation on steel surfaces.
- Reference Study : Similar (2E)-configured inhibitors showed >85% efficiency at 0.5 mM concentration via parallel adsorption on Fe (110) surfaces .
Q. How can molecular dynamics (MD) simulations and density functional theory (DFT) elucidate adsorption mechanisms?
- Workflow :
- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Mulliken charges predict interaction sites (e.g., nitrogen atoms in the amine group).
- MD Simulations : Model adsorption on Fe (110) surfaces in a simulated HCl medium. Use COMPASS forcefield and NVT ensemble (298 K, 1 atm) to assess orientation (parallel vs. perpendicular).
- Validation : Compare simulated binding energies with Langmuir isotherm data from experimental studies .
Q. What pharmacological assays are appropriate to assess its potential as a neurokinin receptor modulator?
- Approach :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-Substance P) in competitive binding studies with transfected HEK293 cells expressing NK2 receptors.
- Functional Assays : Measure intracellular Ca²⁺ flux via FLIPR® technology to evaluate agonist/antagonist activity.
- Structural Analogs : Flunarizine dihydrochloride, which shares the (2E)-cinnamyl group, shows calcium channel-blocking activity relevant to migraine prophylaxis .
Q. How do adsorption isotherm models explain the compound’s interaction with metal surfaces?
- Analysis :
- Langmuir Isotherm : Fit experimental data using the equation: , where is surface coverage and is the adsorption equilibrium constant.
- Thermodynamic Parameters : Calculate (typically -30 to -40 kJ/mol for physisorption) to distinguish between chemisorption and physisorption.
- Case Study : PPAP-2, a structurally related compound, showed in 1M HCl, indicating strong surface affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
